molecular formula C17H17N5O B2879492 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034524-13-3

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2879492
CAS No.: 2034524-13-3
M. Wt: 307.357
InChI Key: CMBUDPMVWCPYBP-UHFFFAOYSA-N
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Description

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound featuring a triazole ring fused with a phenyl group and an azetidine ring, along with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition (click chemistry), where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The phenyl group can be introduced through subsequent reactions involving electrophilic aromatic substitution.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as column chromatography or recrystallization would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid.

  • Reduction: The triazole ring can be reduced to form a triazolamine derivative.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: Electrophilic reagents such as nitric acid (HNO3) or bromine (Br2) are typically employed.

Major Products Formed:

  • Oxidation: Pyrrole-2-carboxylic acid

  • Reduction: Triazolamine derivatives

  • Substitution: Nitrophenyl or halophenyl derivatives

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

  • Material Science: Its unique structure makes it a candidate for use in organic electronic materials and sensors.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in antimicrobial applications, it may interact with bacterial cell walls or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: Similar structure but lacks the azetidine and pyrrole moieties.

  • Triazole derivatives: Various triazole compounds with different substituents and ring structures.

Uniqueness: The presence of both the azetidine and pyrrole rings in this compound provides unique chemical properties and reactivity compared to other triazole derivatives

Properties

IUPAC Name

1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(13-20-8-4-5-9-20)21-10-15(11-21)22-12-16(18-19-22)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBUDPMVWCPYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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